PAMAM DENDRIMER GENERATION

Catalog No.
S1796836
CAS No.
192948-77-9
M.F
C494H800N122Na64O188
M. Wt
12927.69
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PAMAM DENDRIMER  GENERATION

CAS Number

192948-77-9

Product Name

PAMAM DENDRIMER GENERATION

Molecular Formula

C494H800N122Na64O188

Molecular Weight

12927.69

Drug Delivery

One of the most actively explored areas of PAMAM dendrimer research is drug delivery. Their ability to encapsulate drugs within their internal cavities and on their surface makes them potential carriers for targeted drug delivery []. The surface functionality can be modified to target specific tissues or cells, potentially improving drug efficacy and reducing side effects []. Research is ongoing to optimize PAMAM dendrimers for controlled drug release and improved biocompatibility [].

Gene Delivery

Another promising application of PAMAM dendrimers is in gene therapy. DNA can be complexed with PAMAM dendrimers to facilitate its delivery into cells []. The positive charges on the dendrimer surface electrostatically interact with the negatively charged DNA, forming complexes that can be internalized by cells. Research is focused on improving the efficiency and safety of PAMAM dendrimer-mediated gene delivery [].

Polyamidoamine dendrimers are a class of hyperbranched polymers characterized by their unique dendritic structure, low polydispersity, and multifunctional terminal surfaces. They consist of a central ethylenediamine core with a repetitive branching amidoamine internal structure, which allows for the formation of various generations. Each generation increases in size and molecular weight, with Generation 0 being the smallest and subsequent generations doubling the number of surface functional groups and molecular weight compared to the previous generation. For instance, Generation 5 dendrimers have a molecular weight of approximately 28,826 Daltons and possess 128 reactive surface sites .

The term "dendrimer" derives from their tree-like branching structure, which can be visualized as a series of branching arms emanating from the core. This unique architecture contributes to their high uniformity in size and shape, making them ideal candidates for various applications in drug delivery, diagnostics, and biosensing .

That facilitate their functionalization and application in various fields. The primary method of synthesis is through a step-growth polymerization process, where each generation is created by adding monomer units to the existing structure. This iterative process allows for precise control over the number of branches and functional groups.

The typical reaction involves:

  • Amidation: The reaction between the amine groups at the dendrimer surface and carboxylic acids or other electrophiles to introduce new functionalities.
  • Click Chemistry: A versatile set of reactions that can be used to modify dendrimer surfaces rapidly and efficiently, enhancing their utility in biomedical applications.
  • Covalent Bonding: The attachment of drugs or imaging agents via covalent bonds to the terminal amine groups, which can significantly improve their bioavailability and targeting capabilities .

PAMAM dendrimers exhibit notable biological activities due to their size, shape, and surface chemistry. Their ability to penetrate biological membranes allows them to facilitate drug delivery effectively. For example, Generation 5 PAMAM dendrimers can transport therapeutic agents across cell membranes, enhancing circulation times in the bloodstream from 2 to 6 hours .

Additionally, they have shown low cytotoxicity when modified appropriately (e.g., acetylation) and are capable of interacting with various biological molecules due to their numerous functional groups. This property makes them suitable for applications in targeted drug delivery systems, gene therapy, and as carriers for imaging agents in diagnostics .

The synthesis of PAMAM dendrimers typically involves two main methods:

  • Dendritic Growth Method: This method starts with a core molecule (often ethylenediamine) and adds branching units through iterative reactions. Each step increases the generation number by adding additional layers of branching.
  • One-Pot Synthesis: A more recent approach that allows for the simultaneous formation of multiple generations in a single reaction vessel. This method can improve efficiency but may lead to higher polydispersity if not controlled carefully .

Purification techniques such as membrane dialysis or high-performance liquid chromatography are often employed post-synthesis to remove impurities and structural defects that can arise during synthesis .

PAMAM dendrimers have diverse applications across various fields:

  • Drug Delivery: Their ability to encapsulate drugs and target specific tissues makes them valuable in cancer therapy and other medical treatments.
  • Gene Delivery: They can transport nucleic acids into cells efficiently, providing a platform for gene therapy.
  • Biosensing: Their surface functionalities enable them to serve as effective platforms for sensors that detect biological markers.
  • Imaging Agents: PAMAM dendrimers can be conjugated with imaging agents for enhanced visualization in medical diagnostics .

Studies utilizing techniques like nuclear magnetic resonance spectroscopy and mass spectrometry have been instrumental in characterizing these interactions at a molecular level . Furthermore, modifications such as attaching targeting ligands can enhance specificity towards certain cell types or tissues.

PAMAM dendrimers are unique within the class of dendritic polymers due to their highly branched structure and precise control over size and functionality. Here are some similar compounds for comparison:

Compound NameStructure TypeKey Features
Polyethylene GlycolLinear PolymerHigh solubility; used primarily for drug solubilization.
Dendritic PolymersBranched PolymerCan have varied architectures; less uniform than PAMAM.
PolypropyleneimineDendritic PolymerSimilar branching but less biocompatible than PAMAM.
Star PolymersStar-shaped PolymerLess complex than dendrimers; fewer functional sites available.

PAMAM dendrimers stand out due to their low polydispersity index (as low as 1.01), ability to modify surface functionalities extensively, and favorable interactions with biological systems . Their controlled synthesis process allows researchers to tailor properties specifically for targeted applications in medicine and biotechnology.

Dates

Modify: 2023-08-15

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